molecular formula C21H21ClN4O2S B2923952 3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422273-33-4

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Katalognummer B2923952
CAS-Nummer: 422273-33-4
Molekulargewicht: 428.94
InChI-Schlüssel: BSCMITHSVJKZGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity

A significant application of this compound, identified through various studies, includes its potential as an H1-antihistaminic agent. Research has demonstrated that derivatives of quinazolinone, including those structurally related to the specified compound, show promising H1-antihistaminic activity. For instance, compounds synthesized with a focus on quinazolinone structures have protected animals from histamine-induced bronchospasm significantly, with some derivatives exhibiting negligible sedation compared to chlorpheniramine maleate, a standard antihistamine. This suggests their potential in developing new classes of H1-antihistaminic agents with reduced sedative effects (Alagarsamy & Parthiban, 2012).

Synthesis and Characterization of Quinazoline Derivatives

Another area of application involves the synthesis and characterization of quinazoline and its derivatives for various biological activities. Studies have detailed the synthesis processes for creating fused quinazoline derivatives and their potential in generating charge transfer within their molecules. These efforts contribute to understanding the chemical properties and potential applications of quinazoline derivatives in medicinal chemistry and drug development (Mohamed, Abdel-Latif, & Ahmed, 2020).

Anticancer and Antihypertensive Properties

Quinazolinone derivatives have also been investigated for their anticancer and antihypertensive properties. Certain quinazoline compounds have shown significant activity against CNS cancer cell lines, and their structure-activity relationships have been explored for alpha 1-adrenoceptor affinity, indicating potential as antihypertensive agents. The design of such compounds involves understanding their interactions with biological targets and optimizing their structures for enhanced efficacy and selectivity (Chern et al., 1993), (Noolvi & Patel, 2013).

Novel Synthesis Methods

Research into novel synthesis methods for quinazolinone derivatives highlights the continuous development in this area. Innovative approaches to creating quinazolinone-based compounds, exploring new synthetic pathways, and evaluating their biological activities are crucial for advancing drug discovery and development processes. These methods aim to improve the efficiency of synthesis, increase the yield of desired products, and discover compounds with beneficial pharmacological properties (Alagarsamy et al., 2014).

Eigenschaften

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-24-8-10-25(11-9-24)19(27)14-6-7-16-18(12-14)23-21(29)26(20(16)28)13-15-4-2-3-5-17(15)22/h2-7,12H,8-11,13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCMITHSVJKZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.